molecular formula C24H25N3O5S B11653052 ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-[4-(diethylamino)benzylidene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11653052
M. Wt: 467.5 g/mol
InChI Key: KJCNZEPMAALIGD-LJVHWXJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a diethylamino group

Properties

Molecular Formula

C24H25N3O5S

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-4-hydroxy-2-(4-nitrophenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C24H25N3O5S/c1-4-26(5-2)18-11-7-16(8-12-18)15-20-22(28)21(24(29)32-6-3)23(33-20)25-17-9-13-19(14-10-17)27(30)31/h7-15,28H,4-6H2,1-3H3/b20-15-,25-23?

InChI Key

KJCNZEPMAALIGD-LJVHWXJXSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)[N+](=O)[O-])S2)C(=O)OCC)O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)[N+](=O)[O-])S2)C(=O)OCC)O

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the nitrophenyl group: This step typically involves a nitration reaction using nitric acid and sulfuric acid.

    Attachment of the diethylamino group: This can be done through a substitution reaction where a diethylamine is introduced to the molecule.

    Final assembly: The final compound is formed by combining the intermediate products through condensation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-2-[(4-NITROPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.